1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound featuring a phenylsulfonyl group and a boronate ester group attached to an indole core. This compound finds relevance in various scientific research fields due to its structural attributes that allow for versatile chemical modifications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole generally involves multiple steps:
Formation of the indole core: Starting with an appropriate indole precursor, typically synthesized via Fischer indole synthesis.
Attachment of the phenylsulfonyl group: This often involves the sulfonylation of the indole nitrogen using phenylsulfonyl chloride under basic conditions.
Formation of the boronate ester: The attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is usually carried out through a palladium-catalyzed cross-coupling reaction (Suzuki coupling) involving an aryl halide.
Industrial production methods: Industrially, the production process might be scaled using continuous flow techniques to enhance yield and purity, employing optimized catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the boronate ester group, transforming into boronic acid derivatives.
Reduction: The phenylsulfonyl group can be reduced to corresponding sulfide or thiol under strong reducing conditions.
Substitution: Substitution reactions can occur at various positions on the indole ring or boronate ester, depending on the reagents and conditions used.
Common reagents and conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation or nitration can be performed using typical electrophilic reagents like bromine or nitric acid.
Major products:
Oxidation: Formation of boronic acids and boronic esters.
Reduction: Generation of thiols or sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is utilized in various research areas:
Chemistry: It serves as a building block for more complex organic syntheses and can be used in cross-coupling reactions to form C-C bonds.
Medicine: Investigated for use in drug development, particularly as a scaffold for designing new pharmacologically active compounds.
Industry: Employed in materials science for the development of novel materials with specific properties.
Mechanism of Action
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects through interactions at the molecular level:
Molecular targets: The phenylsulfonyl and boronate ester groups allow for interactions with various biological targets, potentially influencing enzyme activities or receptor bindings.
Pathways involved: Its mechanism often involves pathways related to oxidation-reduction reactions and molecular recognition processes due to the presence of the boronate ester, which can form reversible covalent bonds with diols.
Comparison with Similar Compounds
When comparing 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole to similar compounds:
Phenylboronic acids: Similar in having the boronate ester but without the indole core, making them less versatile in biological applications.
Sulfonyl indoles: Possess the phenylsulfonyl group but lack the boronate ester, limiting their application in cross-coupling reactions.
Other boronate indoles: Indoles with boronate esters but different substituents, offering a different reactivity profile and application spectrum.
List of Similar Compounds
Phenylboronic acid
4-Bromophenylsulfonyl indole
N-methyl-4-boronate indole
In essence, this compound’s unique structure, combining sulfonyl and boronate groups, makes it a compound of great interest across various scientific disciplines.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)17-11-8-12-18-16(17)13-14-22(18)27(23,24)15-9-6-5-7-10-15/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGWYYNMLVKYIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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